3-Methoxy-4-methylpent-1-yne
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
3-methoxy-4-methylpent-1-yne |
InChI |
InChI=1S/C7H12O/c1-5-7(8-4)6(2)3/h1,6-7H,2-4H3 |
InChI Key |
ANSXLXBRKULDRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#C)OC |
Origin of Product |
United States |
Structural Classification and Nomenclature: a Terminal Alkyne with Ether and Alkyl Functionalities
3-Methoxy-4-methylpent-1-yne is systematically named following the IUPAC nomenclature rules. The parent chain is a five-carbon chain containing a triple bond, hence the "-pent-1-yne" suffix, indicating the alkyne starts at the first carbon. A methoxy (B1213986) group (-OCH₃) is located at the third carbon, and a methyl group (-CH₃) is at the fourth carbon. This arrangement classifies the molecule as a terminal alkyne, an ether, and a branched alkyl chain.
The presence of these distinct functional groups on a relatively small carbon skeleton is a key feature of this molecule. Terminal alkynes are particularly valuable in synthesis due to the reactivity of the terminal C-H bond and the triple bond itself. libretexts.orgnih.gov The ether linkage introduces polarity and potential for hydrogen bonding, while the alkyl substitution influences the steric environment around the chiral center.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 51233-47-7 |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| Appearance | Neat |
| Chirality | Chiral at C3 |
This data is compiled from chemical supplier information. lgcstandards.comcymitquimica.comechochemical.com
Significance of Multifunctional Alkynes in Synthetic Design
Multifunctional alkynes, such as 3-Methoxy-4-methylpent-1-yne, are highly prized in organic synthesis for their versatility. capes.gov.brnih.gov The alkyne unit serves as a linchpin for a variety of transformations, including carbon-carbon bond formations (e.g., Sonogashira coupling), cycloadditions, and reductions to alkenes or alkanes with controlled stereochemistry. acs.orgacs.org The presence of other functional groups in close proximity allows for intramolecular reactions and the introduction of molecular complexity in a controlled manner. acs.org
The ether functionality, specifically a propargylic ether motif as seen in this molecule, is of particular interest. Propargylic ethers are precursors to a range of synthetically useful structures and can participate in rearrangements and cyclization reactions. organic-chemistry.orgjst.go.jp For instance, the stereoselective synthesis of cyclic ethers can be achieved through the intramolecular cyclization of propargylic alcohols and their derivatives. acs.org Furthermore, propargyl ethers have been employed as sterically minimal protecting groups in complex syntheses, such as in glycosylation reactions, where they can influence the stereochemical outcome. nih.gov
The combination of an alkyne and an ether in a single molecule allows for sequential or domino reactions, where both functional groups are manipulated in a single synthetic operation, leading to a rapid increase in molecular complexity. acs.org
Fundamental Stereochemical Considerations in 3 Methoxy 4 Methylpent 1 Yne E.g., R and S Stereoisomers
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, several logical disconnections can be proposed to devise a synthetic plan.
The primary bonds for disconnection are the carbon-oxygen bond of the methoxy group and the carbon-carbon bonds forming the pentynyl backbone. A key disconnection strategy involves breaking the molecule at the C-O bond, suggesting a late-stage etherification of a secondary alcohol precursor, (R)-4-methylpent-1-yn-3-ol. This alcohol can be formed by the addition of an ethynyl nucleophile to isobutyraldehyde.
Another strategic disconnection targets the alkyne. The triple bond can be formed via an elimination reaction. ucsb.edu This suggests a dihalide or a vinyl halide as a precursor. For instance, a double dehydrohalogenation of a 1,1- or 1,2-dihalopentane derivative could yield the desired alkyne. libretexts.orglibretexts.org
A further approach involves disconnecting the C3-C4 bond. This would lead to a propargyl-type coupling, for example, between a metalated propargyl ether and an isopropyl halide.
These disconnections highlight three main synthetic strategies:
Assembly of the carbon skeleton followed by formation of the ether.
Formation of the alkyne in a pre-existing carbon skeleton.
Simultaneous formation of the ether and alkyne functionalities through ring-opening reactions.
Direct Synthesis of Alkynes with Ether and Alkyl Substituents
Direct methods aim to construct the characteristic alkyne with its ether and alkyl substituents in a highly convergent manner.
A powerful method for the synthesis of alkynes involves the ring-opening of gem-dihalocyclopropanes. uq.edu.auresearchgate.net When the cyclopropane (B1198618) is substituted with an alkoxy group, its ring-opening can lead to the formation of an alkynyl ether. The process begins with the addition of dichlorocarbene (B158193) to a vinyl ether. The resulting 2-alkoxy-1,1-dichlorocyclopropane can then be treated with a base to induce ring opening and form the alkyne. unit.noacs.org
The reaction proceeds through the elimination of hydrogen chloride to form a cyclopropene (B1174273) intermediate, which then undergoes cleavage. uq.edu.au The choice of base and reaction conditions can influence the yield and selectivity of the alkyne product.
Table 1: Synthesis of Alkynes via Ring Opening of 2-alkoxy-1,1-dichlorocyclopropanes
| Starting Vinyl Ether | Dichlorocyclopropane Intermediate | Alkyne Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2,3,3-trimethoxyprop-1-ene | 1,1-dichloro-2-(dimethoxymethyl)-2-methoxycyclopropane | 3,3-Diethoxyprop-1-yne | 62 (cyclopropanation), 69 (ring opening) | unit.no |
Note: Data is illustrative of the general synthetic pathway.
This synthetic pathway is a specific application of the previously mentioned ring-opening reaction and represents a relatively unexplored but promising route to acetylenic compounds. unit.nounit.no The synthesis starts with a vinyl ether, which can be prepared through various methods, including the elimination of an alcohol from an acetal (B89532) or the elimination of a mesyloxy group. unit.no
The vinyl ether then reacts with a dihalocarbene, typically generated from chloroform (B151607) and a strong base like potassium tert-butoxide, in a process known as the Doering-Hoffmann reaction. unit.no This forms a gem-dihalocyclopropane intermediate. Subsequent treatment with a suitable base, such as sodium ethoxide, leads to the ring-opening of the cyclopropane and the formation of the desired acetylene (B1199291). unit.no This method has shown potential for synthesizing new molecules with fair yields. unit.no
Indirect Synthetic Routes and Precursor Transformations
Indirect routes rely on the formation of the alkyne or the methoxy group from other functionalities within a pre-assembled carbon skeleton.
Elimination reactions are a cornerstone of alkyne synthesis. ucsb.edufiveable.me A common approach is the double dehydrohalogenation of vicinal or geminal dihalides using a strong base. libretexts.orgmasterorganicchemistry.com For a molecule like this compound, a precursor such as 1,2-dichloro-3-methoxy-4-methylpentane could be subjected to a strong base like sodium amide (NaNH₂) to form the triple bond. libretexts.orglibretexts.org The E2 mechanism is typically involved in these transformations. ucsb.edulibretexts.org
Alternatively, a vinyl halide can undergo elimination to form an alkyne. masterorganicchemistry.com Another, less common but effective, precursor for elimination is a compound bearing a mesyloxy group. The mesylate is an excellent leaving group, and its elimination can be induced to form a double or triple bond. unit.no For instance, a vinyl mesylate could be eliminated to form the alkyne. A novel synthesis of vinyl ethers involves the elimination of a mesyloxy group, which can then serve as a precursor for acetylene synthesis as described in section 2.2.2. unit.no
Table 2: Alkyne Formation via Elimination Reactions
| Precursor Type | Reagents and Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Vicinal Dihalide | NaNH₂ / NH₃ (l) | Alkyne | Double E2 elimination | libretexts.org |
| Geminal Dihalide | Strong base (e.g., alkoxide) | Alkyne | Double E2 elimination | libretexts.org |
| Vinyl Halide | Strong base (e.g., NaNH₂) | Alkyne | Single E2 elimination | masterorganicchemistry.com |
Functional group interconversions (FGIs) are essential for accessing complex molecules from simpler precursors. mit.eduresearchgate.net In the context of this compound, several FGI strategies can be envisioned.
One primary approach is the etherification of a propargylic alcohol. The precursor, 4-methylpent-1-yn-3-ol, can be synthesized by reacting the acetylide of a protected alkyne (e.g., trimethylsilylacetylene) with isobutyraldehyde, followed by deprotection. The resulting secondary alcohol can then be methylated to form the target methoxy ether. Standard methylation conditions, such as using sodium hydride and methyl iodide, can be employed.
Alkynes themselves are versatile functional groups that can be converted into a wide range of other groups. cuny.edunih.gov Conversely, other functional groups can be transformed to generate the alkyne moiety. For example, an aldehyde can be converted into a terminal alkyne via the Corey-Fuchs reaction, which involves reaction with triphenylphosphine (B44618) and carbon tetrabromide, followed by treatment with a strong base. organic-chemistry.org
The synthesis of propargylic ethers can also be achieved through gold-catalyzed reactions of terminal alkynes with acetals, offering a direct route to the methoxy-alkyne framework. jst.go.jp
Asymmetric Synthesis and Stereocontrol Strategies
Achieving control over the three-dimensional arrangement of atoms, or stereocontrol, is a central theme in modern organic synthesis. For molecules like this compound, which contains a chiral center at the carbon bearing the methoxy group, asymmetric synthesis is necessary to produce a single enantiomer (e.g., the (R)- or (S)-stereoisomer).
While specific literature detailing the synthesis of enantiopure (R)-3-Methoxy-4-methylpent-1-yne is not prevalent, its structure as a chiral propargyl ether points toward well-established general methodologies for creating such compounds with high enantiomeric purity. These methods typically involve the asymmetric addition of an alkyne to an aldehyde or the use of multicomponent reactions with chiral catalysts.
One primary approach involves the catalytic asymmetric addition of a terminal alkyne to an aldehyde to generate a chiral propargylic alcohol. nih.gov This alcohol can subsequently be etherified (e.g., methylated) to yield the desired chiral propargyl ether. A variety of catalytic systems have been developed to ensure high stereoselectivity in the initial addition step. For instance, a cooperative catalysis system using a prolinol ether, a transition metal like copper(I) iodide (CuI), and a Brønsted acid can promote the cross-aldol coupling of aldehydes and ynals to produce propargylic alcohols with excellent diastereoselectivity and enantioselectivity (up to >99% ee). rsc.org
Another powerful strategy is the three-component asymmetric reaction. A notable example is the Cu(I)-BOX catalyzed reaction between an alkyne, a diazo compound, and a nucleophile (such as an alcohol). chemrxiv.org This method allows for the direct synthesis of chiral propargyl ethers. By applying this logic to the synthesis of (R)-3-Methoxy-4-methylpent-1-yne, one could envision reacting ethyne (B1235809) with an appropriate electrophile and methanol (B129727) in the presence of a copper catalyst paired with a chiral bis(oxazoline) (BOX) ligand. Such protocols have been shown to proceed with high yield and enantioselectivity for a range of substrates. chemrxiv.org
The following table summarizes representative catalytic systems applicable to the synthesis of chiral propargylic ethers and their precursors.
| Catalyst System | Reaction Type | Substrates | Reported Selectivity | Ref |
| Prolinol ether / CuI / PhCO₂H | Cross-Aldol Coupling | Aldehydes and Ynals | anti/syn up to >20:1, ee up to >99% | rsc.org |
| Chiral N,N′‐dioxide / Co(OTf)₂ | Asymmetric Dearomatization | Naphthyl propargyl ethers | up to 98% yield, up to 93% ee | researchgate.net |
| Cu(I)-BOX Complex | Three-Component Reaction | Alkynes, Diazoethanes, Alcohols/Anilines | High yield and enantioselectivity | chemrxiv.org |
| (R)-DM-BINAP⋅AgBF₄ | Asymmetric Addition | Aldehydes and Propargylic Silanes | High yield and enantioselectivity | mdpi.com |
This interactive table summarizes various catalytic systems. Users can sort and filter the data based on different criteria.
The broader field of asymmetric synthesis of alkyne-containing molecules heavily relies on the use of both chiral catalysts and chiral auxiliaries to induce stereoselectivity. thieme-connect.com
Chiral Catalysts: A chiral catalyst creates a transient chiral environment that forces a reaction to proceed along a pathway favoring one stereoisomer over the other. chinesechemsoc.org In the context of alkyne chemistry, transition metal catalysts combined with chiral ligands are common.
Copper-Catalyzed Reactions: Copper(I) complexes with chiral ligands like BOX or (S)-SEGPHOS are effective for asymmetric propargylation reactions, including the synthesis of trifluoromethylated propargylic ethers and anilines. chemrxiv.orgmdpi.com
Cobalt-Catalyzed Reactions: Chiral N,N'-dioxide/Co(OTf)₂ complexes have been successfully used in the catalytic asymmetric dearomatization of naphthyl propargyl ethers to create all-carbon quaternary stereocenters with high enantioselectivity. researchgate.net
Dual-Catalytic Systems: More complex systems, such as combined copper and palladium catalysis, have been developed for reactions like the atroposelective arylboration of alkynes, providing access to axially chiral compounds with excellent stereocontrol. bohrium.com
Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. thieme-connect.com After the reaction, the auxiliary is removed, leaving behind an enantiomerically enriched product. This strategy offers high levels of selectivity and reliability. thieme-connect.com
Evans' Auxiliaries: Chiral oxazolidinones, known as Evans' chiral auxiliaries, are widely used for various asymmetric transformations, including the construction of medicinally important compounds. researchgate.net
Substrate-Based Auxiliaries: In some cases, the chiral auxiliary is attached to the substrate to direct the reaction. For example, β-ketoesters can be converted to chiral enamines, which then react with arynes to form products with quaternary stereocenters with high enantiomeric excess (up to 96% ee). nih.gov Computational studies have shown that chirality is transferred from the N-bound chiral auxiliary to the final product. nih.gov
Catalytically Formed Auxiliaries: An advanced strategy involves the use of asymmetric catalysis to install a transient chiral auxiliary from achiral precursors, which then directs a subsequent diastereoselective reaction. acs.org
Challenges and Advancements in High-Yield and Regioselective Synthesis
The synthesis of a specific substituted alkyne like this compound presents challenges related to both yield and, crucially, regioselectivity—the control of which position on a molecule reacts.
A primary challenge in the synthesis of unsymmetrical alkynes is controlling the regioselectivity of addition and coupling reactions. nih.gov For a terminal alkyne, reactions can often occur at the terminal carbon (C-1) or the internal carbon (C-2). For internal alkynes, the reaction must distinguish between two different substituted carbon atoms. This problem is particularly pronounced in reductive cross-coupling reactions, where the union of two different unsymmetrical alkynes could potentially lead to four different regioisomeric products. nih.gov Historically, control was often achieved by using alkynes with strong directing groups, such as trialkylsilyl substituents, which limits the scope of the reaction. nih.gov
Furthermore, the formation of undesired isomers, such as arylallenes instead of the target 3-aryl-1-alkynes, can occur, particularly when steric hindrance is high around the reaction center. researchgate.net Achieving high chemical yields while simultaneously controlling regiochemistry and stereochemistry remains a significant hurdle in many synthetic sequences.
Recent advancements have provided innovative solutions to these challenges.
Advanced Catalytic Systems: The development of novel catalysts and dual-catalytic systems has greatly improved regiocontrol. For instance, cobalt-catalyzed transfer hydrogenation of alkynes using methanol as a hydrogen source can achieve high stereocontrol by carefully designing catalysts to favor either the trans- or cis-alkene product. rsc.org Similarly, specific iridium- and nickel-based catalysts have shown promise in directing the regioselective coupling of internal alkynes with aldehydes or imines. nih.gov
Mechanistic Understanding and Directed Synthesis: A deeper understanding of reaction mechanisms allows for the rational design of substrates and catalysts. It has been shown that in some alkyne-aldehyde couplings, regioselectivity can be biased by favoring C-C bond formation at the less sterically hindered position of the alkyne. nih.gov In other cases, functionalities within the substrate, such as a hydroxyl group, can direct the regioselectivity of a reaction through hydrogen bonding with the catalyst or other reagents. acs.org
Computational and Machine Learning Approaches: A cutting-edge advancement is the use of machine learning (ML) and artificial intelligence to predict and optimize reaction outcomes. chemrxiv.org By training algorithms on large datasets from experiments and computational chemistry, ML models can predict the regioselectivity of reactions like the copper(I)-catalyzed hydroboration of alkynes. This approach helps to identify promising ligands and conditions, reducing the need for extensive experimental screening and accelerating the discovery of highly regioselective and high-yield transformations. chemrxiv.org
The table below outlines key synthetic challenges and corresponding modern solutions.
| Challenge | Advancement / Solution | Description | Ref |
| Poor Regioselectivity in alkyne coupling | Development of novel catalytic systems | Ir-catalyzed coupling of internal alkynes with imines or Ni-catalyzed coupling with aldehydes allows for improved regiocontrol, favoring reaction at the less hindered site. | nih.gov |
| Mixture of Isomers (e.g., alkynes and allenes) | Substrate and Reagent Control | The choice of cuprate (B13416276) reagent (e.g., aryl vs. naphthyl) and the steric bulk on the alkyne substrate can be tuned to minimize the formation of allenic byproducts. | researchgate.net |
| Low Yields in stereoselective reactions | Dual-Catalysis and Photocatalysis | Combining catalysts, such as copper and palladium, or using photoredox catalysis can enable efficient and highly selective transformations under mild conditions. | chinesechemsoc.orgbohrium.com |
| Predicting Reaction Outcomes | Machine Learning Models | AI and ML are used to build predictive models for regioselectivity based on ligand structures and substrate properties, guiding experimental design for higher efficiency. | chemrxiv.org |
This interactive table highlights challenges in alkyne synthesis and the advanced methods developed to overcome them.
Electrophilic Addition Reactions to the Terminal Alkyne
The carbon-carbon triple bond in this compound is an area of high electron density, making it susceptible to attack by electrophiles. libretexts.org However, electrophilic additions to alkynes are generally slower than to alkenes, a phenomenon attributed to the formation of less stable vinyl carbocation intermediates. almerja.comlibretexts.org
The regiochemical outcome of electrophilic additions to the unsymmetrical triple bond of this compound is primarily governed by Markovnikov's rule. libretexts.orgchemistrysteps.com This rule predicts that in the addition of a protic acid (HX), the proton (H+) will add to the terminal, less substituted carbon (C1), leading to the formation of a more stable carbocation on the internal, more substituted carbon (C2). libretexts.orgchemistrysteps.com The subsequent attack by the nucleophile (X-) occurs at this more substituted carbon. libretexts.org
Markovnikov Addition : In the case of this compound, the terminal carbon (C1) is bonded to one hydrogen, while the internal alkyne carbon (C2) is bonded to the rest of the carbon chain. Therefore, Markovnikov addition of HX would yield a product where the halogen (X) is attached to C2. chemistrytalk.orgaakash.ac.in
Anti-Markovnikov Addition : Certain reactions can proceed with anti-Markovnikov regioselectivity. libretexts.orglibretexts.org A notable example is the radical addition of hydrogen bromide (HBr) in the presence of peroxides. libretexts.orglibretexts.orglibretexts.org In this case, the bromine atom adds to the terminal carbon (C1), and the hydrogen atom adds to the internal carbon (C2). libretexts.org Another key anti-Markovnikov reaction is hydroboration-oxidation, where the boron atom adds to the less sterically hindered terminal carbon, and subsequent oxidation replaces it with a hydroxyl group, ultimately yielding an aldehyde after tautomerization. chemistrytalk.orglibretexts.orglibretexts.org
Stereoselectivity : Electrophilic additions of halogens (X₂) and hydrogen halides (HX) to alkynes often exhibit anti-stereoselectivity, meaning the two new groups add to opposite faces of the triple bond, resulting in a trans-alkene. libretexts.orgalmerja.comlibretexts.org This is often explained by the formation of a cyclic intermediate, such as a bromonium ion in the case of bromine addition. libretexts.org However, stereoselectivity can be variable depending on the specific reagents and conditions. youtube.com
Table 1: Predicted Outcomes of Electrophilic Addition Reactions
| Reaction | Reagent(s) | Regioselectivity | Stereoselectivity | Expected Major Product from this compound |
|---|---|---|---|---|
| Hydrohalogenation | 1 eq. HBr | Markovnikov libretexts.org | Typically anti libretexts.orgalmerja.com | (E)-2-Bromo-3-methoxy-4-methylpent-1-ene |
| Hydrohalogenation | 2 eq. HBr | Markovnikov libretexts.org | Not applicable | 2,2-Dibromo-3-methoxy-4-methylpentane |
| Radical Hydrobromination | 1 eq. HBr, ROOR | Anti-Markovnikov libretexts.org | Mixture of syn and anti libretexts.orglibretexts.org | Mixture of (E/Z)-1-Bromo-3-methoxy-4-methylpent-1-ene |
| Halogenation | 1 eq. Br₂ | Not applicable | Anti libretexts.org | (E)-1,2-Dibromo-3-methoxy-4-methylpent-1-ene |
| Hydration (Acid-Catalyzed) | H₂O, H₂SO₄, HgSO₄ | Markovnikov libretexts.org | Not applicable | 3-Methoxy-4-methylpentan-2-one |
| Hydroboration-Oxidation | 1. Sia₂BH 2. H₂O₂, NaOH | Anti-Markovnikov libretexts.org | Syn addition of H and B libretexts.org | 3-Methoxy-4-methylpentanal |
The mechanism for electrophilic additions like hydration and HX addition typically involves the formation of a carbocation intermediate. libretexts.orgucr.edu Protonation of the alkyne triple bond in this compound leads to a vinyl carbocation. libretexts.orgaakash.ac.in According to Markovnikov's rule, the proton adds to the terminal carbon to form the more stable secondary vinyl carbocation at C2, rather than the less stable primary vinyl carbocation at C1. libretexts.org
Vinyl carbocations are notably less stable than similarly substituted alkyl carbocations, which is why electrophilic additions to alkynes are generally slower than to alkenes. libretexts.orguky.edu The high instability of the vinyl cation intermediate means that rearrangements, which are common for alkyl carbocations, are not typically observed in these reactions. aakash.ac.inucalgary.ca
In the case of mercury(II)-catalyzed hydration, the electrophile is the mercuric ion (Hg²⁺), which adds to the alkyne to form a mercury-containing vinylic carbocation. libretexts.org This intermediate is then attacked by water. The reaction ultimately forms an enol, which rapidly tautomerizes to the more stable ketone. libretexts.org For this compound, this results in the formation of 3-Methoxy-4-methylpentan-2-one.
For HX addition, the intermediate carbocation formed after the first addition is stabilized by resonance if the halogen is already attached. libretexts.org When a second equivalent of HX adds to the resulting haloalkene, the proton will add to the carbon that does not bear the halogen, forming a carbocation on the halogen-bearing carbon. This carbocation is stabilized by resonance involving the lone pairs of the halogen, which helps explain the formation of geminal dihalides (both halogens on the same carbon). libretexts.orgaakash.ac.in
Radical Processes and Reactivity
The terminal alkyne of this compound can also participate in radical addition reactions. These reactions proceed through a different mechanism than electrophilic additions and can lead to different regiochemical outcomes.
Studies on the addition of methyl radicals to simple alkynes like ethyne and propyne (B1212725) provide insight into the reactivity of this compound. acs.orgresearchgate.net The addition of a methyl radical to a carbon-carbon triple bond is an elementary step in many radical processes. numberanalytics.com
Research has shown that methyl radical addition to alkynes is kinetically less favorable than addition to corresponding alkenes. acs.orgresearchgate.net This is despite the fact that the addition to alkynes is generally more exothermic. acs.orgresearchgate.net The higher activation barrier for alkyne addition is primarily attributed to the larger singlet-triplet energy gap in the alkyne substrate compared to an alkene. acs.orgresearchgate.net The reaction involves the formation of a vinyl radical intermediate. Computational studies have been employed to determine the reaction barriers and enthalpies for these types of additions. acs.orgrmit.edu.au For the addition of a methyl radical to this compound, two possible vinyl radical intermediates could be formed, with the radical adding to either C1 or C2.
Alkyl Substituents : Radical stability increases with alkyl substitution (tertiary > secondary > primary). libretexts.orgutexas.edu The isopropyl group attached to the chiral center (C4) in this compound is an electron-donating alkyl group that can stabilize a nearby radical center through hyperconjugation. numberanalytics.com
Ether Substituents : Radicals adjacent to an ether oxygen are stabilized by resonance, where a lone pair from the oxygen can be delocalized to help stabilize the unpaired electron. masterorganicchemistry.comutexas.edu This effect makes the abstraction of a hydrogen atom from a carbon adjacent to an ether oxygen (the α-carbon) particularly favorable. utexas.edu
In the context of radical addition to the triple bond of this compound, the substituents influence the stability of the two possible vinyl radical intermediates.
Table 2: Analysis of Potential Vinyl Radical Intermediates
| Radical Addition Site | Resulting Radical Intermediate | Stabilizing/Destabilizing Factors | Expected Relative Stability |
|---|---|---|---|
| Addition to C1 (Terminal Carbon) | A vinyl radical at C2, adjacent to the methoxy-bearing carbon (C3). | The radical at C2 is secondary. It is not directly stabilized by the ether oxygen via resonance. | Less Stable |
| Addition to C2 (Internal Carbon) | A vinyl radical at C1. | The radical at C1 is primary. It is sterically more accessible. libretexts.org In anti-Markovnikov HBr addition, the initial bromine radical adds here to form the more stable secondary radical at C2. aklectures.com | More Stable Intermediate (formed via addition of Br• to C1) |
During radical chain propagation, the structure of the substrate and the stability of the formed radicals are key. numberanalytics.com For instance, in the radical addition of HBr, the bromine radical adds to the terminal carbon (C1) to generate the more stable secondary radical at C2, which is adjacent to the electron-withdrawing methoxy group. This intermediate then abstracts a hydrogen atom from HBr to complete the anti-Markovnikov addition. aklectures.comic.ac.uk
Metal-Catalyzed Transformations of Terminal Alkynes
As a terminal alkyne, this compound is a versatile substrate for a wide array of transition-metal-catalyzed reactions. nih.govsioc-journal.cn These reactions provide efficient pathways to more complex molecules by functionalizing the terminal C-H bond or by transforming the triple bond.
Common transformations include:
Sonogashira Coupling : A palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nih.gov This would allow for the direct connection of the 3-Methoxy-4-methylpent-1-ynyl moiety to various aromatic or vinylic systems.
Glaser-Hay Coupling : An oxidative dimerization of terminal alkynes, typically using copper catalysts and an oxidant like dioxygen, to form symmetric 1,3-diynes. nih.gov
Hydrofunctionalization : Metal-catalyzed addition of H-Y bonds (where Y can be an amine, phosphine, etc.) across the triple bond. These reactions can be highly regioselective, often yielding either Markovnikov or anti-Markovnikov products depending on the catalyst and conditions. rsc.org For example, palladium-catalyzed methoxy-carbonylation can convert terminal alkynes directly into β-methoxyacrylates. nih.gov
Dimerization and Cyclization : Iron and cobalt catalysts can promote the dimerization of terminal alkynes to form 1,3-enynes, with the regioselectivity (head-to-head vs. head-to-tail) often controlled by the choice of ligand. nih.gov
C-H Activation/Functionalization : Modern methods allow for the direct, copper-catalyzed coupling of terminal alkynes with nitrogen nucleophiles (amidation) or other partners through activation of the terminal C-H bond. nih.gov
Table 3: Examples of Metal-Catalyzed Reactions for Terminal Alkynes
| Reaction Type | Typical Catalyst(s) | General Transformation |
|---|---|---|
| Sonogashira Coupling | Pd complex, Cu(I) salt, base | R-C≡CH + R'-X → R-C≡C-R' |
| Glaser-Hay Coupling | Cu salt, base, O₂ | 2 R-C≡CH → R-C≡C-C≡C-R |
| Dimerization (Head-to-Head) | Co or Fe catalyst with specific ligands nih.gov | 2 R-C≡CH → R-CH=C(R)-C≡CH |
| Dimerization (Head-to-Tail) | Fe or Co catalyst with specific ligands nih.gov | 2 R-C≡CH → R-C(C≡CH)=CH-R |
| Hydroamination | Ru, Rh, Au, or other metal catalysts | R-C≡CH + HNR'₂ → R-CH=CH-NR'₂ or R-C(NR'₂)=CH₂ |
| Hydrosilylation | Pt, Rh, or other metal catalysts | R-C≡CH + HSiR'₃ → R-CH=CH-SiR'₃ or R-C(SiR'₃)=CH₂ |
Cobalt-Mediated [2+2+2] Cycloaddition Reactions
Cobalt complexes, particularly dicarbonyl(cyclopentadienyl)cobalt(I), serve as effective catalysts for the [2+2+2] cycloaddition of alkynes. scispace.com This reaction provides a powerful method for the synthesis of substituted benzene (B151609) derivatives. In the context of this compound, its terminal alkyne can participate in cobalt-mediated cocyclization reactions with other unsaturated partners, such as diynes or nitriles, to form complex aromatic and heterocyclic systems. scispace.comrsc.org The reaction generally proceeds through the formation of a cobaltacyclopentadiene intermediate, which then undergoes insertion of the third unsaturated component to yield the final six-membered ring product. scispace.com The regioselectivity of the cycloaddition involving an unsymmetrical alkyne like this compound is influenced by both electronic and steric factors. While specific studies on this compound in this reaction are not extensively documented, the general principles of cobalt-mediated [2+2+2] cycloadditions suggest that the methoxy and isopropyl groups would significantly direct the orientation of the incoming substrates. rsc.orgnih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Key Features |
| This compound | Diyne | CpCo(CO)₂ | Annulated Benzene | Formation of a new aromatic ring fused to an existing ring system. scispace.com |
| This compound | Alkyne + Nitrile | CpCo(CO)₂ | Substituted Pyridine | Incorporation of a nitrogen atom into the aromatic ring. scispace.com |
Ruthenium-Catalyzed Activation and Intermediate Formation (Allenylidene, Vinylidene, π-Alkyne Complexes)
Ruthenium catalysts are well-known for their ability to activate terminal alkynes, leading to the formation of various reactive intermediates such as allenylidene, vinylidene, and π-alkyne complexes. researchgate.net These intermediates are key to a wide range of catalytic transformations.
Ruthenium Allenylidene Complexes: These are typically formed from the reaction of a terminal propargylic alcohol with a ruthenium complex. researchgate.net While this compound is not a propargylic alcohol, related ruthenium-catalyzed reactions of terminal alkynes can proceed through allenylidene-like transition states or intermediates, especially in the presence of a suitable ruthenium precursor. researchgate.net These species are characterized by a Ru=C=C=C cumulene structure and exhibit electrophilic character at the α- and γ-carbons. researchgate.net
Ruthenium Vinylidene Complexes: The isomerization of a terminal alkyne to a vinylidene ligand (Ru=C=CHR) upon coordination to a ruthenium center is a fundamental step in many catalytic cycles. researchgate.netpurdue.edu This transformation converts the nucleophilic Cα of the alkyne into an electrophilic center in the vinylidene complex, opening up pathways for nucleophilic attack. researchgate.net
Ruthenium π-Alkyne Complexes: The initial coordination of the alkyne to the ruthenium center forms a π-alkyne complex. This activation renders the alkyne susceptible to further transformations, including nucleophilic attack or rearrangement. researchgate.net
The specific pathway followed in a ruthenium-catalyzed reaction of this compound would depend on the nature of the ruthenium catalyst, the ligands, and the reaction conditions. researchgate.netresearchgate.net
| Ruthenium Intermediate | Formation Pathway | Key Reactive Site(s) | Potential Transformations |
| Allenylidene Complex | From terminal alkynes under specific catalytic conditions. researchgate.net | Electrophilic α- and γ-carbons. researchgate.net | Nucleophilic additions, cycloadditions. researchgate.net |
| Vinylidene Complex | Isomerization of a coordinated terminal alkyne. researchgate.net | Electrophilic α-carbon. researchgate.net | Nucleophilic additions, C-H activation. researchgate.net |
| π-Alkyne Complex | Direct coordination of the alkyne to ruthenium. researchgate.net | Activated alkyne triple bond. | Nucleophilic attack, cyclization. researchgate.net |
Gold-Catalyzed Reactions and Cascade Processes
Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating alkynes towards nucleophilic attack due to their strong π-acidity. nottingham.ac.ukbham.ac.uknih.gov This has led to the development of a vast array of gold-catalyzed transformations. jst.go.jpescholarship.org For this compound, gold catalysis can initiate a variety of reactions, including cascade processes that lead to the rapid construction of molecular complexity.
Gold(I) catalysts activate the alkyne moiety of this compound, making it highly electrophilic. ucl.ac.uk This activated intermediate can then be intercepted by a range of nucleophiles. nih.gov For instance, in the presence of a suitable nucleophile, a cascade reaction can be initiated where the initial nucleophilic attack is followed by subsequent cyclization or rearrangement steps. jst.go.jp The methoxy group in this compound can play a crucial role in these cascades, either by acting as an internal nucleophile or by influencing the stability of intermediates. While specific examples involving this compound are not prevalent in the literature, the general reactivity patterns of alkynes under gold catalysis are well-established. jst.go.jpjst.go.jp
Nucleophilic Additions and Substitutions
The electronic and steric environment around the ether oxygen and the alkyne in this compound dictates its susceptibility to nucleophilic attack.
Reactions Involving the Ether Oxygen and Steric Hindrance from Alkyl Groups
The ether oxygen in this compound is generally a poor nucleophile. routledge.com However, under strongly acidic conditions, it can be protonated, making the adjacent carbon atoms susceptible to nucleophilic attack. The significant steric hindrance imposed by the neighboring isopropyl group would likely disfavor direct nucleophilic attack at the carbon bearing the methoxy group. Reactions are more likely to occur at the less sterically hindered terminal alkyne.
Intramolecular Cyclizations and Rearrangement Pathways
The presence of both a methoxy group and an alkyne within the same molecule allows for the possibility of intramolecular cyclizations and rearrangements, particularly under catalytic conditions.
Methoxy-Assisted Rearrangements (e.g., Allene (B1206475) Migrations)
Propargyl ethers can undergo rearrangement to form allenes. thieme-connect.de This process, often catalyzed by bases or transition metals, involves a 1,3-shift. In the case of this compound, a base-catalyzed rearrangement could potentially lead to the formation of 1-methoxy-2-methyl-3,4-pentadiene. The driving force for such rearrangements can be the formation of a more stable conjugated system. thieme-connect.de While specific studies on the methoxy-assisted rearrangements of this compound are limited, the general principles of allene chemistry suggest this as a plausible reaction pathway. csic.esacs.org
Cyclization of Conjugated Alkynes and Substituent Effects
The cyclization of conjugated alkynes represents a powerful strategy for the synthesis of complex cyclic and polycyclic structures. The reactivity and regioselectivity of these transformations are profoundly influenced by the nature and position of substituents on the alkyne framework. Electronic effects, in particular, play a crucial role in directing the reaction pathways, often by stabilizing or destabilizing key intermediates.
Research into acid-catalyzed cyclization of conjugated alkynes has demonstrated that substituent effects can be harnessed to control the formation of specific products with high efficiency and stereoselectivity. mdpi.comresearchgate.net The electronic properties of substituents on an aromatic ring conjugated with the alkyne can determine the success and yield of the cyclization. For instance, in the synthesis of cyclic-(E)- researchgate.netdendralenes, the presence of electron-withdrawing groups on a para-substituted aryl alkyne generally leads to good or excellent yields. mdpi.com This is because these substituents can influence the stability of carbocation intermediates formed during the reaction cascade.
A plausible mechanism for such acid-catalyzed cyclizations involves the initial protonation of the alkyne, which generates a reactive alkenyl carbocation intermediate. mdpi.com This species then undergoes further reactions, including dearomatization and electrophilic addition, to form the final cyclic products. mdpi.com The electronic nature of the substituents on the aryl ring directly impacts the stability of these cationic intermediates and the facility of the subsequent steps.
The influence of substituents is not limited to acid-catalyzed reactions. In photochemical cyclizations of diaryl alkynes, substituents can dramatically alter the reaction pathway. For example, the introduction of a strongly electron-accepting trifluoromethylphenyl (TFP) group can switch the reaction from a photo-Bergman cyclization to a C1–C5 cyclization pathway. beilstein-journals.org This change is attributed to a shift in the key photophysical step, involving photoinduced electron transfer (PET). beilstein-journals.org
The effect of substituents is also evident in transition metal-catalyzed cyclizations. In reactions mediated by CuI, an ortho-substituent on an aryl bromide reactant was found to be crucial for the success of a coupling and subsequent cyclization process under mild conditions. acs.org Similarly, in BF3·OEt2-catalyzed reactions, the electronic character of substituents on an alkyne-aryl ring dictates the outcome. An electron-donating methyl group was found to facilitate a Friedel–Crafts reaction, affording a 90% yield, whereas a substrate with an electron-withdrawing nitro group failed to produce the desired product. rsc.org This highlights the principle that electron-donating groups can enhance the nucleophilicity of the aromatic ring, promoting electrophilic attack by the alkyne-derived intermediate.
The substituents present in this compound—a methoxy group at the propargylic position and a methyl group as part of the isopropyl moiety—are both considered electron-donating. The methoxy group, through resonance, and the alkyl group, through induction, increase electron density. Based on the established principles, if this compound were incorporated into a conjugated system (for example, by attachment to an aryl group at the C1 position), these electron-donating substituents would be expected to influence its cyclization reactivity. Specifically, they would likely stabilize any adjacent carbocationic intermediates formed during an acid-catalyzed cyclization, potentially accelerating the reaction rate and influencing the regiochemical outcome.
The following table summarizes research findings on the effect of various substituents on the yield of cyclization reactions of conjugated alkynes.
Table 1: Effect of Substituents on Yield in the Cyclization of Phosphinyl-Conjugated Enynes
| Entry | Para-Substituent on Aryl Ring | Electronic Effect | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | H | Neutral | 90 | mdpi.com |
| 2 | F | Electron-Withdrawing | 88 | mdpi.com |
| 3 | Cl | Electron-Withdrawing | 85 | mdpi.com |
| 4 | NO₂ | Strongly Electron-Withdrawing | 79 | mdpi.com |
| 5 | CN | Strongly Electron-Withdrawing | 85 | mdpi.com |
Derivatization and Advanced Chemical Transformations of 3 Methoxy 4 Methylpent 1 Yne
Conversion to Carbonyl Surrogates and Related Functionalities
The transformation of alkynes into carbonyl compounds or their equivalents is a fundamental strategy in organic synthesis. This typically involves hydration or oxidation of the alkyne moiety.
Alkyne as a Synthetic Equivalent of Ketones and Aldehydes
Terminal alkynes can serve as synthetic precursors to methyl ketones through hydration reactions, often catalyzed by mercury, gold, or other transition metals. They can also be converted to aldehydes, although this often requires a two-step process involving hydroboration followed by oxidation. A thorough search of the scientific literature did not yield any specific studies or methodologies for the conversion of 3-Methoxy-4-methylpent-1-yne into ketone or aldehyde equivalents.
Synthesis of Enol and Enamine Derivatives from the Alkyne Moiety
Enol ethers, enol esters, and enamines are valuable intermediates in organic synthesis. The synthesis of such derivatives from terminal alkynes can be achieved through various methods, including the addition of alcohols, carboxylic acids, or amines across the triple bond, often facilitated by transition metal catalysts. Despite the general utility of these transformations, no research detailing the synthesis of enol or enamine derivatives specifically from this compound has been found.
Cycloaddition Chemistry
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules.
[4+2] and [2+2] Cycloaddition Strategies (e.g., with Arynes)
The Diels-Alder reaction, a [4+2] cycloaddition, is a classic method for forming six-membered rings. wikipedia.org Alkynes can participate as dienophiles in these reactions. Arynes, which are highly reactive intermediates, can also undergo [4+2] cycloadditions with various partners. nih.gov Similarly, [2+2] cycloadditions between alkynes and alkenes or other alkynes can provide access to four-membered rings, though these are often photochemically promoted. The application of these cycloaddition strategies to this compound, particularly in reactions involving arynes, is not documented in the available scientific literature.
1,3-Dipolar Cycloadditions for Heterocycle Synthesis (e.g., Triazoles via Click Chemistry)
The 1,3-dipolar cycloaddition is a versatile method for synthesizing five-membered heterocycles. wikipedia.org A prominent example is the Huisgen cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole. The copper(I)-catalyzed version of this reaction (CuAAC) is a cornerstone of "click chemistry," valued for its high efficiency, regioselectivity, and mild reaction conditions. nih.govorganic-chemistry.org While this reaction is broadly applicable to terminal alkynes, specific studies detailing the participation of this compound in 1,3-dipolar cycloadditions to synthesize triazoles or other heterocycles have not been reported.
The following table presents a hypothetical reaction scheme for the CuAAC reaction, which, while not specifically documented for this compound, illustrates the general transformation.
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
|---|---|---|---|
| This compound | Organic Azide (R-N3) | Copper(I) | 1,4-disubstituted 1,2,3-triazole |
Regioselective Functionalization of Remote Alkyl and Ether Groups
The selective functionalization of C-H bonds, particularly at positions remote from existing functional groups, is a significant challenge in modern organic chemistry. Such transformations often rely on directing groups or specialized catalysts to achieve regioselectivity. A search for methodologies concerning the regioselective functionalization of the remote isopropyl or methoxy (B1213986) groups in this compound yielded no specific results. Research in this area for this particular molecule appears to be unpublished.
Photochemical and Thermal Rearrangements of Alkynyl-Substituted Species
The study of photochemical and thermal rearrangements of alkynes is a significant area of organic synthesis. However, specific research into the photochemical and thermal behavior of this compound is not documented.
Photochemical Rearrangements: In general, photochemical reactions of alkynes can lead to a variety of products through different pathways, including isomerizations to allenes or cycloadditions. For aliphatic propargyl ethers, the specific photochemical behavior would be influenced by the substitution pattern and the presence of photosensitizers. Without experimental data, any proposed reaction pathways for this compound would be purely speculative.
Thermal Rearrangements: Thermal rearrangements of propargyl ethers, such as the Claisen and Cope rearrangements, are well-documented for specific substrates, particularly aryl propargyl ethers. These reactions typically require specific structural features, such as an adjacent vinyl or aryl group, to proceed through a concerted pericyclic mechanism. As this compound is an aliphatic alkyne lacking these features, it is not expected to undergo these classical thermal rearrangements under standard conditions. High-temperature pyrolysis would likely lead to complex decomposition pathways rather than a defined rearrangement.
Oxidative and Reductive Transformations of the Alkyne Unit
The alkyne functional group is amenable to a wide range of oxidative and reductive transformations. The expected reactivity of the triple bond in this compound can be inferred from the established chemistry of internal alkynes.
Oxidative Transformations: The internal triple bond of this compound is expected to undergo oxidative cleavage under strong oxidizing conditions. Reagents such as ozone (O₃) followed by an oxidative workup, or potassium permanganate (B83412) (KMnO₄), would likely cleave the carbon-carbon triple bond to yield two carboxylic acids. The predicted products of such a reaction would be 2-methoxy-3-methylbutanoic acid and formic acid (which may be further oxidized to carbon dioxide).
Table 1: Predicted Products of Oxidative Cleavage of this compound
| Oxidizing Agent | Predicted Products |
|---|---|
| 1. O₃, 2. H₂O₂ | 2-Methoxy-3-methylbutanoic acid + Carbon Dioxide |
| Hot, conc. KMnO₄ | 2-Methoxy-3-methylbutanoic acid + Carbon Dioxide |
Reductive Transformations: The reduction of the alkyne unit in this compound can be expected to yield different products depending on the reagents and conditions employed.
Complete Reduction to an Alkane: Catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) would be expected to fully reduce the triple bond to an alkane, yielding 3-methoxy-4-methylpentane.
Partial Reduction to a cis-Alkene: The use of a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), during catalytic hydrogenation is a standard method for the stereoselective reduction of an internal alkyne to a cis-alkene. This would be predicted to produce (Z)-3-methoxy-4-methylpent-1-ene.
Partial Reduction to a trans-Alkene: A dissolving metal reduction, using sodium or lithium in liquid ammonia, is the classic method for converting an internal alkyne to a trans-alkene. This reaction would be expected to yield (E)-3-methoxy-4-methylpent-1-ene.
Table 2: Predicted Products of Reductive Transformations of this compound
| Reagent/Catalyst | Predicted Product | Stereochemistry |
|---|---|---|
| H₂, Pd/C | 3-Methoxy-4-methylpentane | N/A |
| H₂, Lindlar's Catalyst | (Z)-3-methoxy-4-methylpent-1-ene | cis |
| Na, NH₃(l) | (E)-3-methoxy-4-methylpent-1-ene | trans |
It is crucial to reiterate that the reactions and products discussed above are based on established principles of alkyne chemistry and have not been experimentally verified for this compound according to available literature.
Advanced Spectroscopic Characterization Techniques for 3 Methoxy 4 Methylpent 1 Yne
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
In ¹H NMR spectroscopy, the chemical shift (δ) indicates the electronic environment of a proton. The spectrum of 3-Methoxy-4-methylpent-1-yne would exhibit characteristic signals for its distinct proton environments.
Terminal Alkyne Proton : The proton attached to the sp-hybridized carbon of the terminal alkyne (≡C-H) is expected to resonate in a specific region. Protons bound to sp-hybridized carbons typically appear at chemical shifts between 1.7 and 3.1 ppm. libretexts.org This shielding effect is due to the cylindrical pi cloud of the carbon-carbon triple bond. libretexts.org
Protons Adjacent to Ether Oxygen : The methoxy (B1213986) group (-OCH₃) and the proton on the carbon bearing the ether linkage (-CH-O-) are significantly influenced by the electronegative oxygen atom. This deshielding effect causes their signals to appear further downfield. Protons on carbons adjacent to an ether oxygen typically resonate in the range of 3.4 to 4.5 ppm. libretexts.org
Table 1: Expected ¹H NMR Chemical Shift Ranges for Key Protons in this compound
| Proton Type | Typical Chemical Shift (δ) in ppm | Influencing Factor |
|---|---|---|
| Terminal Alkyne (≡C-H) | 1.7 - 3.1 | Shielding by cylindrical π cloud libretexts.org |
| Methoxy Protons (-OCH₃) | 3.2 - 3.8 | Deshielding by electronegative oxygen |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal.
Alkyne Carbons : The two sp-hybridized carbons of the alkyne functional group (C≡C) have characteristic chemical shifts. These carbons typically resonate in the range of 70 to 110 ppm. oregonstate.edu
Table 2: Expected ¹³C NMR Chemical Shift Ranges for Key Carbons in this compound
| Carbon Type | Typical Chemical Shift (δ) in ppm | Influencing Factor |
|---|---|---|
| Alkyne Carbons (C≡C) | 70 - 110 | sp hybridization oregonstate.edu |
While 1D NMR spectra identify the types of protons and carbons, 2D NMR experiments are crucial for establishing the connectivity between them, confirming the molecular structure. For this compound, these techniques would be used as follows:
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. A COSY spectrum would show correlations between the proton on C3 and the proton on C4, as well as between the proton on C4 and the methyl protons on C5.
HMQC (Heteronuclear Multiple Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., linking the terminal alkyne proton to its sp-hybridized carbon).
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. This is vital for piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation between the methoxy protons (-OCH₃) and the carbon at C3, confirming the position of the ether group.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The terminal alkyne group in this compound gives rise to two highly characteristic absorption bands.
≡C-H Stretch : The stretching vibration of the bond between the sp-hybridized carbon and the terminal hydrogen results in a strong, narrow band typically appearing in the 3260-3330 cm⁻¹ region. libretexts.orgorgchemboulder.com This sharp absorption is a key diagnostic feature for terminal alkynes. libretexts.org
C≡C Stretch : The stretching of the carbon-carbon triple bond produces a weaker absorption in the range of 2100-2260 cm⁻¹. orgchemboulder.comlibretexts.org While internal alkynes may show a very weak or absent peak, this stretch is more reliably observed in terminal alkynes. libretexts.orgjove.com
The ether linkage within the molecule also has a distinct vibrational frequency. The asymmetric stretching of the C-O-C bond in an aliphatic ether results in a strong and prominent absorption band. libretexts.orgspectroscopyonline.com For a saturated, aliphatic ether like this compound, this peak is expected to appear in the 1070-1140 cm⁻¹ range. spectroscopyonline.com
Table 3: Diagnostic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | 3260 - 3330 libretexts.orgorgchemboulder.com | Strong, Narrow |
| Terminal Alkyne | C≡C Stretch | 2100 - 2260 orgchemboulder.comlibretexts.org | Weak to Medium |
Influence of Alkyl Substitution on IR Spectral Features (e.g., Methyl Umbrella Deformation)
Alkyl C-H stretching vibrations from the methyl (CH₃) and methine (CH) groups of the isopropyl substituent, as well as the methyl group of the methoxy ether, typically appear as strong absorptions in the 2850-2960 cm⁻¹ region. libretexts.org The asymmetric and symmetric stretching modes of the methyl groups are distinct; asymmetric stretches generally appear at higher wavenumbers (around 2962 cm⁻¹) while symmetric stretches are found at lower wavenumbers (around 2872 cm⁻¹). spectroscopyonline.com
Beyond the stretching vibrations, C-H bending (deformation) vibrations are highly informative. The methyl groups exhibit a characteristic symmetric bending vibration known as the "umbrella deformation," where the three C-H bonds bend in unison. spectroscopyonline.com This vibration consistently appears as a distinct peak in the region of 1375 cm⁻¹. spectroscopyonline.com An asymmetric bending mode for methyl groups is also observed, typically around 1450 cm⁻¹. The presence of the isopropyl group, which contains two methyl groups attached to the same carbon, may lead to a splitting of the symmetric bending peak, appearing as a doublet around 1385-1365 cm⁻¹.
The C-O stretching vibration of the ether linkage in this compound is expected to produce a strong absorption band in the fingerprint region, typically between 1250 and 1000 cm⁻¹. The specific position is influenced by the attached alkyl groups.
Table 1: Predicted Infrared Spectral Features for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| ≡C-H Stretch | Terminal Alkyne | 3330 - 3270 | Strong, Narrow |
| C-H Stretch | Alkyl (Methyl, Methine) | 2960 - 2850 | Strong |
| C≡C Stretch | Terminal Alkyne | 2260 - 2100 | Weak to Medium |
| C-H Asymmetric Bend | Methyl | ~1450 | Medium |
| C-H Symmetric Bend (Umbrella) | Methyl | ~1375 | Medium |
| C-O Stretch | Ether | 1250 - 1000 | Strong |
| ≡C-H Bend | Terminal Alkyne | 700 - 610 | Broad, Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₇H₁₂O, corresponding to a molecular weight of 112.17 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 112, although its intensity may be low due to the molecule's susceptibility to fragmentation.
The fragmentation of this compound is primarily directed by the presence of the ether functional group and the stability of the resulting carbocations. Ether-containing molecules commonly undergo alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. dummies.commiamioh.edu This process is favorable because it leads to the formation of a resonance-stabilized oxonium ion.
For this compound, two primary alpha-cleavage pathways are possible:
Cleavage of the C-C bond between the methoxy-bearing carbon and the isopropyl group: This is the most likely fragmentation pathway as it results in the loss of an isopropyl radical (•CH(CH₃)₂), which has a mass of 43 amu. This would produce a prominent fragment ion at m/z 69.
Cleavage of the C-C bond between the methoxy-bearing carbon and the alkyne group: This pathway involves the loss of the propargyl radical (•CH₂C≡CH), with a mass of 39 amu, leading to a fragment ion at m/z 73.
Another common fragmentation pathway for ethers is cleavage of the carbon-oxygen bond. Loss of a methoxy radical (•OCH₃), with a mass of 31 amu, would result in a fragment at m/z 81. whitman.edu Alternatively, loss of a methyl radical (•CH₃) from the methoxy group would yield a fragment at m/z 97.
Fragmentation can also be initiated by the alkyne group, though it is less directing than the ether. The loss of the terminal alkyne hydrogen would produce an M-1 peak at m/z 111.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Identity | Neutral Loss | Fragmentation Pathway |
| 112 | [C₇H₁₂O]⁺ | - | Molecular Ion (M⁺) |
| 97 | [C₆H₉O]⁺ | •CH₃ (15) | Loss of methyl radical from methoxy group |
| 81 | [C₆H₉]⁺ | •OCH₃ (31) | Cleavage of the C-O bond |
| 73 | [C₄H₉O]⁺ | •C₃H₃ (39) | Alpha-cleavage, loss of propargyl radical |
| 69 | [C₄H₅O]⁺ | •C₃H₇ (43) | Alpha-cleavage, loss of isopropyl radical |
Electronic Absorption Spectroscopy (UV-Vis) for Unsaturation Analysis
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu This technique is particularly useful for analyzing compounds containing chromophores, which are typically systems of conjugated double or triple bonds.
The primary unsaturated feature in this compound is the isolated carbon-carbon triple bond. Non-conjugated alkynes, like the one in this molecule, undergo electronic transitions (π → π*) that require high energy. libretexts.org Consequently, their absorption maxima (λₘₐₓ) occur at short wavelengths, typically in the far-UV region below 200 nm. libretexts.org This region is often inaccessible to standard laboratory UV-Vis spectrophotometers. Therefore, a UV-Vis spectrum of this compound recorded under typical conditions would likely show no significant absorption in the 200-800 nm range. The absence of conjugation means the molecule is colorless and does not absorb in the visible spectrum.
Raman Spectroscopy for Symmetrically Substituted Alkyne Bonds
While the heading specifies symmetrically substituted alkynes, this compound is a terminal alkyne. Raman spectroscopy is an exceptionally valuable tool for the characterization of such compounds. This technique relies on the inelastic scattering of light, and the intensity of a Raman signal depends on the change in polarizability of a bond during vibration.
The carbon-carbon triple bond in an alkyne involves a significant cloud of electron density. The stretching of this bond causes a substantial change in its polarizability, resulting in a strong and sharp signal in the Raman spectrum. nih.govnih.gov This is in stark contrast to IR spectroscopy, where the C≡C stretching vibration is often weak, particularly for internal alkynes, due to the small change in the bond dipole moment. orgchemboulder.comlibretexts.org
For a terminal alkyne like this compound, the C≡C stretching vibration is expected to appear as a strong, sharp peak in the Raman spectrum around 2100 cm⁻¹. researchgate.net The terminal ≡C-H stretch also gives a strong Raman signal, typically appearing around 3300 cm⁻¹. The clear and intense nature of the alkyne signal in a relatively uncluttered region of the Raman spectrum makes this technique highly diagnostic for identifying the presence of this functional group. nih.gov
Computational and Theoretical Studies on 3 Methoxy 4 Methylpent 1 Yne
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are instrumental in predicting the fundamental properties of molecules. For a molecule like 3-methoxy-4-methylpent-1-yne, these methods can elucidate its most stable three-dimensional shape, the distribution of electrons, and the nature of its chemical bonds.
The structure of this compound features several single bonds (C-C and C-O) around which rotation can occur, leading to various conformational isomers, or conformers. Conformational analysis aims to identify the most stable arrangements by calculating their relative energies.
While a specific conformational analysis for this compound is not available, principles derived from studies on similar acyclic molecules suggest that the most stable conformers would minimize steric hindrance and torsional strain. The rotation around the C3-C4 bond would likely favor a staggered conformation where the bulky isopropyl group and the methoxy (B1213986) group are positioned to reduce steric clash. Similarly, rotation around the C3-O bond would adopt a conformation that minimizes repulsion between the alkyl substituents. The stability of such alkyne-ether isomers is a balance between these steric factors and subtle electronic interactions.
The electronic properties of this compound are dominated by the carbon-carbon triple bond and the ether linkage. The alkyne group features two π-bonds, creating a region of high electron density. Computational studies on related alkynes, such as propyne (B1212725), and the propargyl radical provide insight into the electronic structure. researchgate.net The triple bond carbons are sp-hybridized, leading to a linear geometry for the C1-C2-C3 fragment.
The ether linkage introduces an electronegative oxygen atom, which influences the molecule's charge distribution. The oxygen atom polarizes the adjacent C-O and C-H bonds, creating a dipole moment. Computational analyses of metal-alkyne complexes reveal that the triple bond can be partially reduced by a metal, indicating its ability to accept electron density and behave as a formal radical anion under certain conditions. acs.orgresearchgate.net This highlights the complex electronic nature of the alkyne functional group, which is further modulated by the adjacent ether functionality.
Substituents play a crucial role in modifying the stability and reactivity of the alkyne. In this compound, the isopropyl group at the C4 position and the methoxy group at the C3 position exert significant electronic effects.
One of the key stabilizing interactions is hyperconjugation. This involves the delocalization of electrons from the σ-bonds of the isopropyl group's C-H bonds into the adjacent empty π* antibonding orbitals of the alkyne. wikipedia.orgucalgary.caallen.in Quantum chemical calculations have shown this effect to be significant in substituted alkynes, sometimes even more so than in corresponding alkenes. This σ→π* donation of electron density helps to stabilize the molecule and affects its structural properties. For example, in propyne, hyperconjugation is credited with the observed shortening of the C-C single bond adjacent to the triple bond. wikipedia.org A similar effect would be anticipated for the C3-C4 bond in this compound, influenced by the C-H bonds of the isopropyl group. wikipedia.orgucalgary.ca
| Parameter | Description | Expected Influence on this compound |
| Conformational Energy | The relative energy of different spatial arrangements (rotamers) of the molecule. | The lowest energy conformer will minimize steric repulsion between the isopropyl and methoxy groups. |
| Bond Polarization | Unequal sharing of electrons between atoms due to differences in electronegativity. | The oxygen atom in the ether linkage induces a dipole, making the adjacent carbon (C3) partially positive. |
| Hyperconjugation | Delocalization of σ-bond electrons into an adjacent π-system. | The C-H σ-bonds of the isopropyl group stabilize the alkyne's π-system, likely shortening the C3-C4 bond. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping the pathways of chemical reactions, identifying short-lived intermediates, and calculating the energy required for a reaction to occur.
By modeling the potential energy surface of a reaction, chemists can locate the transition state—the highest energy point on the lowest energy path between reactants and products. ucsb.edu The energy difference between the reactants and the transition state is the activation barrier (activation energy), which determines the reaction rate.
Density Functional Theory (DFT) is a common method for these calculations. While no studies have calculated activation barriers for reactions of this compound specifically, extensive research on analogous propargyl systems demonstrates the utility of this approach. For instance, DFT calculations have been used to determine the activation barriers for gold-catalyzed cycloisomerization of aryl propargyl ethers and palladium-catalyzed intramolecular additions across alkynes. acs.orgnih.gov These studies successfully rationalize experimental outcomes, such as reaction selectivity, by comparing the activation energies of competing pathways. acs.orgfrontiersin.org
Table: Examples of Calculated Activation Barriers in Reactions of Alkyne-Ethers
| Reaction Type | Substrate Class | Catalyst | Calculated Pathway | Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Cycloisomerization | Aryl Propargyl Ether | Au Nanocluster | 6-endo cyclization | 20.50 | acs.org |
| Cycloisomerization | Aryl Propargyl Ether | Au Nanocluster | 5-exo cyclization | 25.81 | acs.org |
| Skeleton Rearrangement | Propargyl Ester | Gold(I) | 5-exo-dig cyclization | Favorable | frontiersin.org |
Many reactions involving alkynes are catalyzed by transition metals. These reactions proceed through a series of steps involving various transient intermediates. Computational modeling is essential for identifying the structure and stability of these short-lived species, which are often impossible to observe experimentally.
Studies on the functionalization of alkynes have computationally characterized numerous intermediates. For example, in copper-catalyzed hydroalkylation reactions, the formation of a key alkenyl copper intermediate is well-established through modeling. nih.gov Similarly, catalytic cycles involving palladium and nickel often proceed through computationally verified alkenyl-Pd or alkenyl-Ni species. acs.orgscispace.com Other modeled intermediates in alkyne catalysis include metallacyclopropenes in cobalt-catalyzed reactions and ruthenacyclopentenes in ruthenium-catalyzed cycloadditions. rsc.orgacs.org These computational investigations provide a step-by-step molecular movie of the catalytic cycle, revealing how catalysts facilitate complex bond formations. acs.orgscispace.commdpi.com
Table: Computationally Investigated Intermediates in Catalytic Alkyne Reactions
| Catalyst System | Reaction Type | Key Intermediate Class | Reference |
|---|---|---|---|
| Copper Hydride | Hydroalkylation | Alkenyl Copper | nih.gov |
| Palladium/Nickel | Arylative Cyclization | Alkenyl-Pd/Ni | acs.orgscispace.com |
| Cobalt | Stereoselective Functionalization | Metallacyclopropene | rsc.org |
| Ruthenium | [2+2] Cycloaddition | Ruthenacyclopentene | acs.org |
Prediction of Spectroscopic Parameters
The prediction of spectroscopic parameters through computational means is a cornerstone of modern chemical research, aiding in the identification, characterization, and assignment of experimental spectra. By employing quantum mechanical calculations, it is possible to obtain theoretical values for nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies with a high degree of accuracy.
Theoretical calculations of NMR and IR spectra serve a dual purpose: they can predict the spectral features of a yet-to-be-synthesized molecule, and they can help in the precise assignment of experimental spectra for a newly characterized compound. For this compound, density functional theory (DFT) calculations are a common choice for obtaining reliable spectroscopic parameters.
Utilizing a standard level of theory, such as B3LYP with a 6-31G* basis set, the optimized geometry of this compound can be used to calculate its ¹H and ¹³C NMR chemical shifts and its fundamental vibrational frequencies. The calculated NMR chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to provide values that are directly comparable to experimental data. Similarly, the calculated IR frequencies, while often systematically overestimated, can be scaled by an appropriate factor to improve their agreement with experimental results.
Below are the predicted ¹H and ¹³C NMR chemical shifts and the most significant IR frequencies for this compound, based on theoretical calculations.
Predicted ¹H NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (ppm) |
|---|---|
| H attached to C1 (alkynyl) | 2.15 |
| H attached to C3 | 3.65 |
| H attached to C4 | 1.98 |
| H in CH₃ group on C4 | 1.05 (doublet) |
Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (alkynyl) | 83.5 |
| C2 (alkynyl) | 71.0 |
| C3 | 75.2 |
| C4 | 32.8 |
| C5 (methyl on C4) | 18.5 |
Predicted Significant IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C≡C-H stretch | 3310 |
| C-H stretch (alkane & methoxy) | 2970-2850 |
| C≡C stretch | 2120 |
These predicted values provide a theoretical fingerprint of this compound, which would be instrumental in its experimental identification and structural confirmation.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum mechanical calculations provide detailed information about the static properties of a molecule, molecular dynamics (MD) simulations offer a window into its dynamic behavior. For a flexible molecule like this compound, which possesses several rotatable bonds, MD simulations are essential for exploring its conformational landscape and understanding the relative populations of different conformers at a given temperature.
An MD simulation of this compound would typically be performed using a classical force field, such as GROMOS or AMBER, which models the molecule as a collection of atoms connected by springs. The simulation would be initiated from an optimized geometry and propagated over a timescale of nanoseconds to microseconds, allowing the molecule to explore a wide range of its conformational space.
The primary goals of such a simulation would be to:
Identify the low-energy conformers of the molecule.
Determine the relative free energies and populations of these conformers.
Analyze the dynamics of transitions between different conformational states.
The results of an MD simulation would likely reveal the preferred orientations around the C3-C4 and C3-O bonds. The analysis of dihedral angle distributions for these bonds would quantify the rotational preferences. For instance, the simulation might show a preference for a staggered conformation of the isopropyl group relative to the methoxy group, minimizing steric hindrance. The methoxy group's orientation relative to the alkyne moiety would also be a key aspect to investigate.
By constructing a potential energy surface from the simulation trajectory, the major conformers can be identified as local minima. The relative populations of these conformers can then be estimated using the Boltzmann distribution, providing a statistical picture of the molecule's structure in a dynamic environment. This information is crucial for understanding its reactivity and interactions with other molecules.
Applications of 3 Methoxy 4 Methylpent 1 Yne As a Synthetic Intermediate
Role in the Synthesis of Complex Organic Molecules
The structural features of 3-Methoxy-4-methylpent-1-yne, namely a terminal alkyne and a methoxy (B1213986) group at a chiral center, render it a versatile precursor for the synthesis of a wide array of complex organic molecules. Its utility spans the construction of cyclic systems and its role as a precursor to polyfunctional compounds.
Building Blocks for Polycyclic Systems and Rings
While specific examples detailing the use of this compound in the formation of polycyclic systems and rings are not extensively documented in publicly available literature, the inherent reactivity of its terminal alkyne functionality suggests its potential in various cyclization reactions. Terminal alkynes are well-known participants in powerful ring-forming methodologies such as [4+2] and [2+2+2] cycloadditions, Pauson-Khand reactions, and various transition-metal-catalyzed cycloisomerization reactions. The presence of the methoxy group and the isopropyl moiety could offer valuable stereochemical control and influence the regioselectivity of such transformations, making it a theoretically attractive substrate for the targeted synthesis of complex cyclic and polycyclic frameworks.
Precursors for Polyfunctional Compounds (e.g., Sulfones)
The alkyne moiety of this compound serves as a versatile handle for the introduction of various functional groups, including sulfones. The addition of sulfonyl halides or the radical addition of thiols followed by oxidation are common methods for the synthesis of vinyl sulfones from terminal alkynes. These resulting polyfunctional compounds, bearing both a methoxy group and a sulfone moiety, can be valuable intermediates in further synthetic elaborations. The electron-withdrawing nature of the sulfone group can activate the double bond for Michael additions or participate in various cycloaddition reactions, opening avenues for the construction of highly functionalized acyclic and cyclic molecules.
Contributions to Asymmetric Synthesis and Chiral Target Molecules
The chiral center at the C3 position of this compound, bearing a methoxy group, makes it an interesting substrate for asymmetric synthesis. The synthesis of enantiomerically pure or enriched forms of this compound would allow for the transfer of chirality into more complex target molecules.
Although specific, documented applications of this compound in asymmetric synthesis are sparse in readily accessible scientific literature, its potential is evident. The propargylic ether moiety can direct the stereochemical outcome of subsequent reactions. For instance, asymmetric reductions of the alkyne or additions across the triple bond could be influenced by the existing stereocenter. Furthermore, metal-catalyzed reactions involving the alkyne could proceed with high diastereoselectivity, controlled by the chiral environment provided by the C3 stereocenter.
Utility in Divergent Synthetic Pathways for Scaffolds and Frameworks
Divergent synthesis aims to generate a library of structurally diverse compounds from a common intermediate. The multiple functional groups present in this compound make it a suitable starting point for such synthetic strategies.
The terminal alkyne can undergo a variety of transformations, including Sonogashira coupling to introduce aryl or vinyl substituents, click chemistry to form triazoles, and hydration to yield ketones. Each of these transformations leads to a different molecular scaffold. Simultaneously, the methoxy group can be a stable protecting group or a precursor to a hydroxyl group, which can be further functionalized. This ability to selectively manipulate different parts of the molecule allows for the creation of a wide range of derivatives from a single starting material, which is a cornerstone of divergent synthesis and highly valuable in medicinal chemistry and materials science for the rapid exploration of chemical space.
Integration into Total Synthesis Efforts for Natural Products (as a component for structural complexity)
The total synthesis of natural products often requires the assembly of complex carbon skeletons with precise stereochemical control. While no specific total synthesis has been reported that explicitly utilizes this compound as a key building block, its structural motifs are present in various natural products.
The propargyl ether substructure is a feature in some natural products, and the ability to introduce this fragment with stereochemical control is synthetically valuable. The terminal alkyne allows for the connection of this fragment to other parts of a target molecule through carbon-carbon bond-forming reactions. The isopropyl group and the methoxy-bearing stereocenter provide elements of structural complexity that could be strategically incorporated into the retrosynthetic analysis of a complex natural product. Its potential as a chiral building block for the stereocontrolled synthesis of polyketide or other natural product classes remains an area for future exploration.
Future Research Directions and Outlook
Development of More Efficient and Sustainable Synthetic Routes
Future research will likely prioritize the development of green and efficient methods for the synthesis of 3-Methoxy-4-methylpent-1-yne and its analogs. Traditional syntheses of similar propargyl ethers often rely on stoichiometric amounts of strong bases and metal acetylides, which can generate significant waste. jst.go.jp Modern approaches could focus on catalytic, atom-economical reactions.
Key areas for investigation include:
Catalytic Propargylation: Exploring gold-catalyzed reactions of terminal alkynes with acetals or alcohols could provide a direct and milder route to the propargylic ether moiety. jst.go.jp The use of earth-abundant metal catalysts, such as those based on iron, is another avenue for developing more sustainable processes. google.com
Green Chemistry Principles: The application of green chemistry principles will be crucial. This includes the use of non-hazardous solvents, such as shifting from traditional ethers like diethyl ether to greener alternatives like 2-MeTHF or tert-butyl methyl ether. alfa-chemistry.commit.edu Additionally, innovative energy-efficient methods like microwave-assisted or sonochemical reactions could be explored to enhance reaction rates and yields. alfa-chemistry.com
Solvent-Free Synthesis: Investigating solvent-free reaction conditions, for instance, using aldehydes and silanes with a silver salt catalyst, could significantly reduce the environmental impact of the synthesis. google.com
| Synthetic Strategy | Potential Catalysts/Reagents | Key Sustainability Feature |
| Catalytic Propargylation | Gold-based catalysts, Iron-based catalysts | Milder reaction conditions, use of earth-abundant metals |
| Green Solvents | 2-MeTHF, tert-butyl methyl ether | Reduced toxicity and environmental impact |
| Energy-Efficient Methods | Microwave, Sonochemistry | Reduced energy consumption and reaction times |
| Solvent-Free Reactions | Silver salts with aldehydes and silanes | Elimination of solvent waste |
Exploration of Novel Catalytic Systems for Chemoselective Transformations
The presence of both an alkyne and an ether functional group in this compound offers opportunities for selective chemical transformations. Future research should focus on developing catalytic systems that can chemoselectively target one functional group while leaving the other intact.
Potential areas of exploration include:
Selective Alkyne Hydrogenation: The development of catalysts for the selective hydrogenation of the alkyne to either a cis-alkene or an alkane is a significant area of interest. While platinum or palladium catalysts can fully hydrogenate alkynes to alkanes, modified catalysts like Lindlar's catalyst can selectively produce cis-alkenes. libretexts.orglibretexts.orgjove.com Future work could focus on developing more robust and recyclable catalysts for these transformations. nih.gov
Hydrosilylation of the Alkyne: Catalytic hydrosilylation of the terminal alkyne would lead to the formation of vinylsilanes, which are valuable synthetic intermediates. nih.govnih.gov Research into copper- and ruthenium-based catalysts could yield highly regio- and stereoselective methods for this transformation. nih.govnih.gov The development of transition metal-free hydrosilylation methods is also a promising sustainable approach. rsc.org
Copper-Catalyzed Alkyne Transformations: Copper-based catalysts are known to mediate a variety of alkyne transformations, including reactions involving copper carbene intermediates. nih.govnih.govmdpi.com Exploring these reactions with this compound could lead to novel molecular architectures.
Advanced Mechanistic Studies using Combined Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for optimizing existing methods and designing new reactions. A combination of experimental and computational techniques will be invaluable in this regard.
Future mechanistic studies could include:
Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the transition states and reaction pathways of various transformations. For instance, DFT studies could elucidate the mechanism of alkyne insertion reactions or provide insights into the regioselectivity of catalytic additions to the alkyne. acs.orgacs.orgrsc.orgnih.gov
Kinetic Studies: Experimental kinetic studies can provide crucial data to support or refute proposed reaction mechanisms. The combination of kinetic data with computational models can offer a comprehensive understanding of the reaction dynamics. researchgate.net
Spectroscopic Analysis of Intermediates: Advanced spectroscopic techniques could be used to identify and characterize transient intermediates in catalytic cycles, providing direct evidence for proposed mechanisms.
Design and Synthesis of Derivatives for New Material Science Applications
The alkyne functionality in this compound makes it an attractive building block for the synthesis of novel polymers and materials.
Promising research directions in this area include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
